

An In-Depth Technical Guide to the Crystal Structure Analysis of Dimethyl Nitrophthalates

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Compound of Interest

Compound Name: *Dimethyl 4-nitrophthalate*

Cat. No.: *B1346564*

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Introduction

Dimethyl 4-nitrophthalate is an organic compound with significant interest in synthetic chemistry and materials science. Understanding its three-dimensional molecular structure through single-crystal X-ray diffraction is paramount for elucidating structure-property relationships, which can inform the design of novel materials and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the crystal structure analysis of a closely related isomer, Dimethyl 2-nitroterephthalate, as a representative example for this class of compounds. The methodologies and data presentation herein serve as a robust framework for the crystallographic analysis of **Dimethyl 4-nitrophthalate** and similar aromatic nitro compounds.

While a detailed crystal structure for **Dimethyl 4-nitrophthalate** is not publicly available in the Crystallographic Open Database, the analysis of its isomer, Dimethyl 2-nitroterephthalate ($C_{10}H_9NO_6$), offers valuable insights into the molecular geometry, crystal packing, and intermolecular interactions that are likely to be comparable.

Experimental Protocols

The determination of the crystal structure of Dimethyl 2-nitroterephthalate involved the following key experimental stages:

1. Synthesis and Crystallization

A sample of commercial 2-nitro-dimethyl-terephthalic acid was dissolved in methanol. High-quality single crystals suitable for X-ray diffraction were obtained by the slow evaporation of the solvent at room temperature.[[1](#)]

2. X-ray Data Collection

A suitable single crystal with dimensions of 0.30 x 0.30 x 0.10 mm was mounted on a goniometer head. X-ray diffraction data were collected at 293(2) K using an Enraf–Nonius CAD-4 diffractometer with Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$). A total of 2052 reflections were measured, of which 1889 were independent.

3. Structure Solution and Refinement

The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F^2 using SHELXL97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Data Presentation

The crystallographic data and key structural parameters for Dimethyl 2-nitroterephthalate are summarized in the following tables.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical Formula	<chem>C10H9NO6</chem>
Formula Weight	239.18
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	6.9080(14) Å
b	12.662(3) Å
c	12.231(2) Å
β	98.18(3)°
Volume	1058.9(4) Å ³
Z	4
Calculated Density	1.500 Mg/m ³
Absorption Coefficient	0.130 mm ⁻¹
F(000)	496
Data Collection	
θ range for data collection	2.62 to 25.35°
Index ranges	-8≤h≤7, -15≤k≤0, -14≤l≤0
Reflections collected	2052
Independent reflections	1889 [R(int) = 0.0571]
Refinement	
Refinement method	Full-matrix least-squares on F ²

Data / restraints / parameters	1889 / 0 / 156
Goodness-of-fit on F^2	1.001
Final R indices [$I > 2\sigma(I)$]	$R_1 = 0.0781$, $wR_2 = 0.1743$
R indices (all data)	$R_1 = 0.1345$, $wR_2 = 0.2014$

Table 2: Selected Bond Lengths (Å)

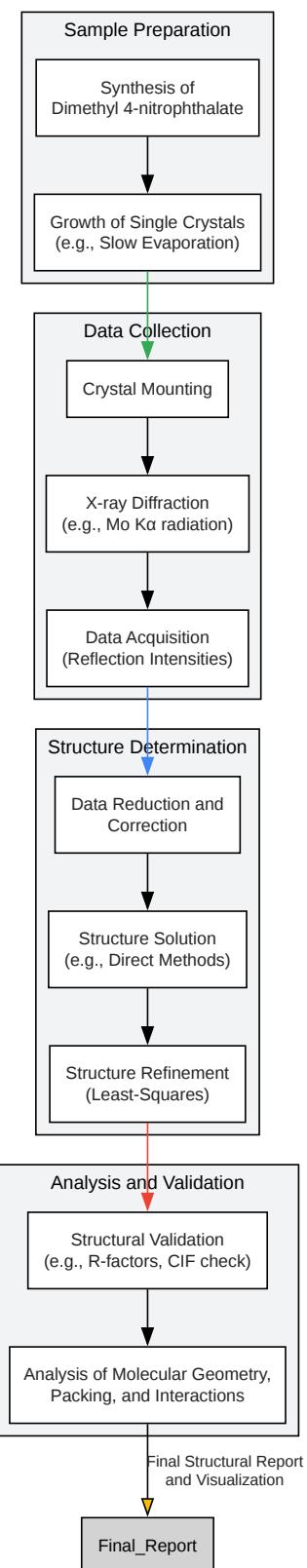
Bond	Length (Å)
O(1)-C(7)	1.200(5)
O(2)-C(7)	1.325(5)
O(2)-C(8)	1.442(6)
O(3)-N(1)	1.222(5)
O(4)-N(1)	1.221(5)
O(5)-C(9)	1.196(5)
O(6)-C(9)	1.345(5)
O(6)-C(10)	1.425(6)
N(1)-C(1)	1.469(6)
C(1)-C(2)	1.385(6)
C(1)-C(6)	1.388(6)
C(4)-C(9)	1.497(6)

Table 3: Selected Bond Angles (°)

Angle	Degrees (°)
C(7)-O(2)-C(8)	116.1(4)
O(4)-N(1)-O(3)	123.5(4)
O(4)-N(1)-C(1)	118.4(4)
O(3)-N(1)-C(1)	118.1(4)
C(9)-O(6)-C(10)	117.4(4)
O(1)-C(7)-O(2)	124.0(4)
O(1)-C(7)-C(4)	125.0(4)
O(2)-C(7)-C(4)	111.0(4)
O(5)-C(9)-O(6)	122.3(4)
O(5)-C(9)-C(4)	126.7(4)
O(6)-C(9)-C(4)	111.0(4)

Structural Visualization and Analysis

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.



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General workflow for single-crystal X-ray diffraction analysis.

In the crystal structure of Dimethyl 2-nitroterephthalate, the molecule is not planar. The two ester groups and the nitro group are inclined to the mean plane of the benzene ring.^[1] Specifically, the dihedral angles between the benzene ring and the carboxylate groups and the nitro group are significant, indicating steric hindrance between the adjacent substituents. The crystal packing is stabilized by weak intermolecular C—H···O hydrogen bonds, forming a three-dimensional network. There are no significant π – π stacking interactions observed in the crystal structure.

Conclusion

This technical guide has outlined the essential procedures and presented the key crystallographic data for Dimethyl 2-nitroterephthalate as a model for the structural analysis of **Dimethyl 4-nitrophthalate**. The detailed experimental protocols, tabulated data, and workflow visualization provide a comprehensive resource for researchers in the fields of chemistry, materials science, and drug development. A thorough understanding of the three-dimensional structure of such molecules is fundamental for rational molecular design and the prediction of their physicochemical properties.

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References

- 1. Dimethyl 2-nitroterephthalate - PMC [pmc.ncbi.nlm.nih.gov]
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